molecular formula C5H6N2O2S B1331075 1-Acetyl-2-thiohydantoin CAS No. 584-26-9

1-Acetyl-2-thiohydantoin

Cat. No.: B1331075
CAS No.: 584-26-9
M. Wt: 158.18 g/mol
InChI Key: DDWXNUFFAFBJDG-UHFFFAOYSA-N
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Description

1-Acetyl-2-thiohydantoin is an organic compound with the molecular formula C5H6N2O2S and a molecular weight of 158.18 g/mol . It is a derivative of thiohydantoin, characterized by the presence of an acetyl group at the nitrogen atom and a thioxo group at the carbonyl position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

1-Acetyl-2-thiohydantoin can be synthesized through several methods. One common synthetic route involves the reaction of glycine, thiocyanic acid, and acetic anhydride . The reaction is typically carried out by dissolving glycine and thiocyanic acid in acetic anhydride, followed by the addition of glacial acetic acid. The mixture is then heated to 100°C with stirring for 40 minutes. Upon cooling and pouring into ice water, a yellow solid precipitates, which is then washed and recrystallized with ethanol to yield this compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. Microwave-assisted synthesis has also been explored for the efficient production of thiohydantoin derivatives .

Chemical Reactions Analysis

1-Acetyl-2-thiohydantoin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-Acetyl-2-thiohydantoin has been extensively studied for its antimicrobial properties. It has shown activity against various strains of bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . The compound is also used in proteomics research applications .

In addition to its antimicrobial properties, this compound is utilized in the synthesis of hybrid compounds with potential therapeutic applications. These hybrids often exhibit enhanced biological activity compared to their parent compounds .

Comparison with Similar Compounds

1-Acetyl-2-thiohydantoin is structurally similar to other thiohydantoin derivatives, such as 1-benzoyl-2-thiohydantoin and 2-thiohydantoin . it is unique due to the presence of the acetyl group, which influences its chemical reactivity and biological activity.

The presence of the acetyl group in this compound enhances its stability and influences its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-acetyl-2-sulfanylideneimidazolidin-4-one
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InChI

InChI=1S/C5H6N2O2S/c1-3(8)7-2-4(9)6-5(7)10/h2H2,1H3,(H,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWXNUFFAFBJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3060401
Record name 4-Imidazolidinone, 1-acetyl-2-thioxo-
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Molecular Weight

158.18 g/mol
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CAS No.

584-26-9
Record name 1-Acetyl-2-thioxo-4-imidazolidinone
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Record name 1-Acetyl-2-thiohydantoin
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Record name 1-acetyl-2-thiohydantoin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for 1-acetyl-2-thiohydantoin derivatives?

A1: A prevalent method involves reacting α-amino acids with ammonium thiocyanate in a mixture of acetic anhydride and acetic acid. This reaction, significantly accelerated under microwave irradiation, yields various 5-substituted-1-acetyl-2-thiohydantoin derivatives. []

Q2: How does the structure of this compound influence its hydrolysis?

A2: Studies reveal that 1-acetyl-2-thiohydantoins undergo a two-step hydrolysis in alkaline solutions. First, deacetylation occurs, followed by the hydrolysis of the resulting 5-substituted 2-thiohydantoin. The presence of an acetyl group at the N-1 position has been shown to increase the hydrolysis rate compared to the corresponding deacetylated 2-thiohydantoin. []

Q3: What is the mechanism of racemization in 1-acetyl-2-thiohydantoins?

A3: Research suggests that racemization of 5-substituted 1-acetyl-2-thiohydantoins follows an SE1 mechanism. This conclusion is supported by solvent kinetic isotope effect studies and the observation that the rate of deuteration (kdeu) is approximately equal to the rate of racemization (krac). [] Furthermore, substituents at the N-1 and the asymmetric carbon significantly influence the racemization rate. [, ]

Q4: Are there different polymorphic forms of this compound, and how do they differ?

A4: Yes, a new polymorph of this compound has been identified. The key difference between this new form and the previously known form lies in the intermolecular hydrogen bonding patterns. The new polymorph exhibits hydrogen bonding between the acetyl C=O and the amide N-H groups, leading to an infinite chain structure. In contrast, the known form features hydrogen bonds between the amide C=O and amide N-H groups of the thiohydantoin rings. []

Q5: What spectroscopic techniques are commonly employed to characterize this compound?

A5: Commonly used techniques include Fourier-transform infrared (FT-IR) spectroscopy, Fourier-transform Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These methods provide valuable information about the molecular structure, vibrational modes, and proton environments within the molecule. []

Q6: How can computational chemistry be used to study this compound?

A6: Density functional theory (DFT) calculations provide insights into the geometry, energetics, and potential tautomerization processes of this compound. By employing appropriate functionals and basis sets, researchers can investigate properties such as tautomerization energy barriers and enthalpy of formation. [] These computational studies can be valuable for understanding the reactivity and stability of this compound.

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